molecular formula C22H23ClN4OS2 B12028678 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 540775-02-8

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12028678
CAS No.: 540775-02-8
M. Wt: 459.0 g/mol
InChI Key: CCAPSAUIBPTHST-UHFFFAOYSA-N
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Description

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a sulfanyl group, and a chlorinated aromatic ring, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification steps is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play a crucial role in its binding to target proteins, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

540775-02-8

Molecular Formula

C22H23ClN4OS2

Molecular Weight

459.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23ClN4OS2/c1-4-12-27-20(13-29-17-10-8-15(2)9-11-17)25-26-22(27)30-14-21(28)24-19-7-5-6-18(23)16(19)3/h4-11H,1,12-14H2,2-3H3,(H,24,28)

InChI Key

CCAPSAUIBPTHST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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